molecular formula C19H21N3O3S B2542308 N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-50-8

N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2542308
CAS No.: 851718-50-8
M. Wt: 371.46
InChI Key: DPTWCGFMRAOWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a pyrazole core, like the one in your query, are often found in various bioactive molecules . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For pyrazole derivatives, the presence of the pyrazole ring can often be confirmed using techniques like NMR spectroscopy .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazoline derivatives, including those similar to the specified compound, have been synthesized through various methods, demonstrating the versatility and interest in these compounds within the chemical research community. For instance, solvent-free cyclization and acetylation methods have been developed to synthesize N-acetyl pyrazoles, highlighting the efficiency and environmental benefits of such approaches (Thirunarayanan & Sekar, 2014). Similarly, other studies have focused on the synthesis of 1-acetyl pyrazolines using microwave-assisted cyclization cum acetylation under solvent-free conditions, further emphasizing the significance of these compounds in synthetic organic chemistry (Thirunarayanan & Sekar, 2016).

Corrosion Inhibition

A notable application of pyrazoline derivatives is in the field of corrosion inhibition. For example, certain pyrazoline derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical methods confirmed their high inhibition efficiency, suggesting that these compounds can significantly contribute to protecting industrial materials from corrosion (Lgaz et al., 2018).

Material Science and Surface Analysis

In material science, pyrazoline derivatives have been examined for their potential use in various applications, including the development of new materials with specific properties. For instance, structural studies of nimesulide triazole derivatives, which share a structural resemblance to the compound of interest, provide insights into the supramolecular assembly and interaction patterns, which can influence the development of materials with tailored properties (Dey et al., 2015).

Biological Applications

Although the direct biological applications of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide were not explicitly mentioned in the retrieved literature, similar pyrazoline compounds have been explored for their bioactive potential. Studies have assessed the antimicrobial, anticancer, and enzyme inhibition activities of pyrazoline derivatives, indicating their potential in medicinal chemistry and drug development (Kocyigit et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

The future research directions for a compound depend on its biological activity and potential therapeutic applications. Pyrazole derivatives, due to their wide range of biological activities, are often the subject of medicinal chemistry research .

Properties

IUPAC Name

N-[3-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-7-9-15(10-8-13)19-12-18(20-22(19)14(2)23)16-5-4-6-17(11-16)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTWCGFMRAOWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.